

1H NMR and 13C NMR spectroscopic data for 2-Bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-nitrobenzaldehyde

Cat. No.: B1282389

[Get Quote](#)

An In-Depth Technical Guide on the ^1H and ^{13}C NMR Spectroscopy of **2-Bromo-3-nitrobenzaldehyde**

This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Bromo-3-nitrobenzaldehyde**. Due to the limited availability of complete, experimentally verified ^1H and ^{13}C NMR data for this specific compound in publicly accessible literature, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the characterization and structural elucidation of **2-Bromo-3-nitrobenzaldehyde** and related molecules.

Predicted ^1H and ^{13}C NMR Spectral Data

The chemical shifts (δ) and coupling constants (J) for **2-Bromo-3-nitrobenzaldehyde** have been predicted based on established substituent effects on the benzene ring and analysis of NMR data for similar compounds, including 2-bromobenzaldehyde, 3-nitrobenzaldehyde, and other substituted benzaldehydes.^{[1][2][3][4][5][6][7][8]} The electron-withdrawing nature of the nitro group and the bromine atom, along with the aldehyde functionality, significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable downfield shifts.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Bromo-3-nitrobenzaldehyde**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-C(O)	~10.3	s	-	1H
H-4	~8.2	dd	J ≈ 8.0, 1.5	1H
H-5	~7.6	t	J ≈ 8.0	1H
H-6	~8.0	dd	J ≈ 8.0, 1.5	1H

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Bromo-3-nitrobenzaldehyde**

Carbon	Predicted Chemical Shift (δ, ppm)
C=O	~189
C-1	~135
C-2	~125
C-3	~150
C-4	~130
C-5	~128
C-6	~138

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Experimental Protocols for NMR Spectroscopy

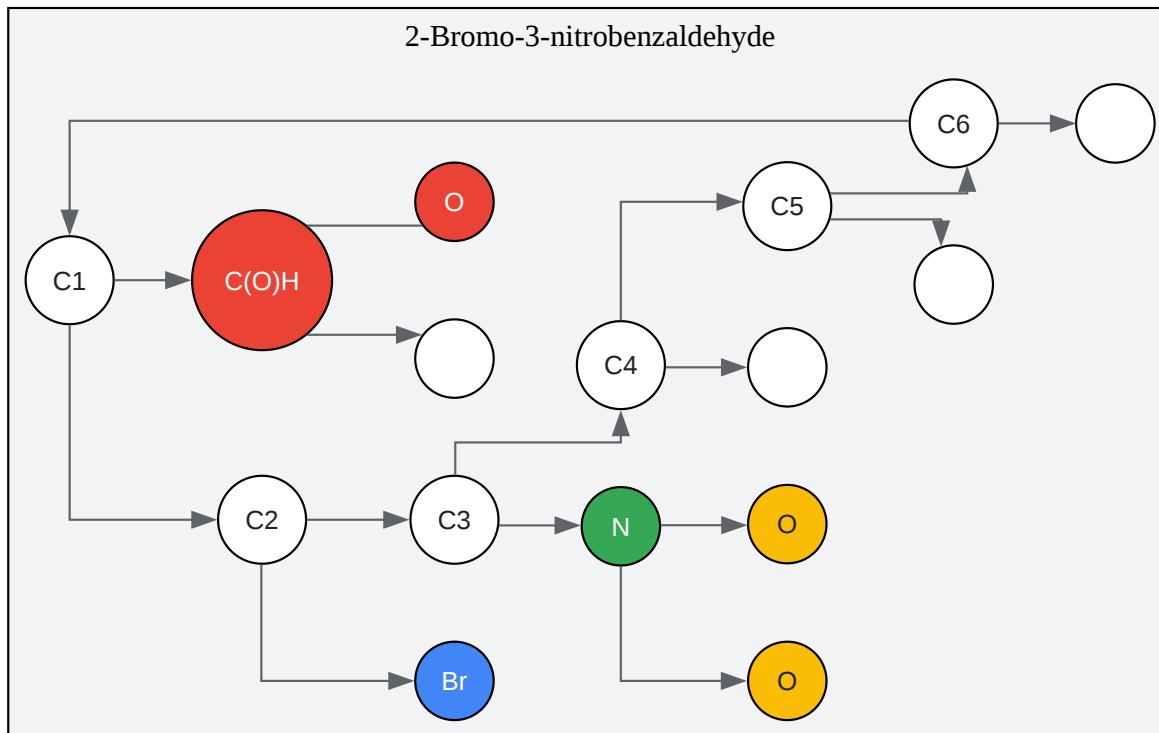
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for aromatic aldehydes like **2-Bromo-3-nitrobenzaldehyde**.

Sample Preparation

- Weighing the Sample: Accurately weigh 5-10 mg of **2-Bromo-3-nitrobenzaldehyde** for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.
- Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

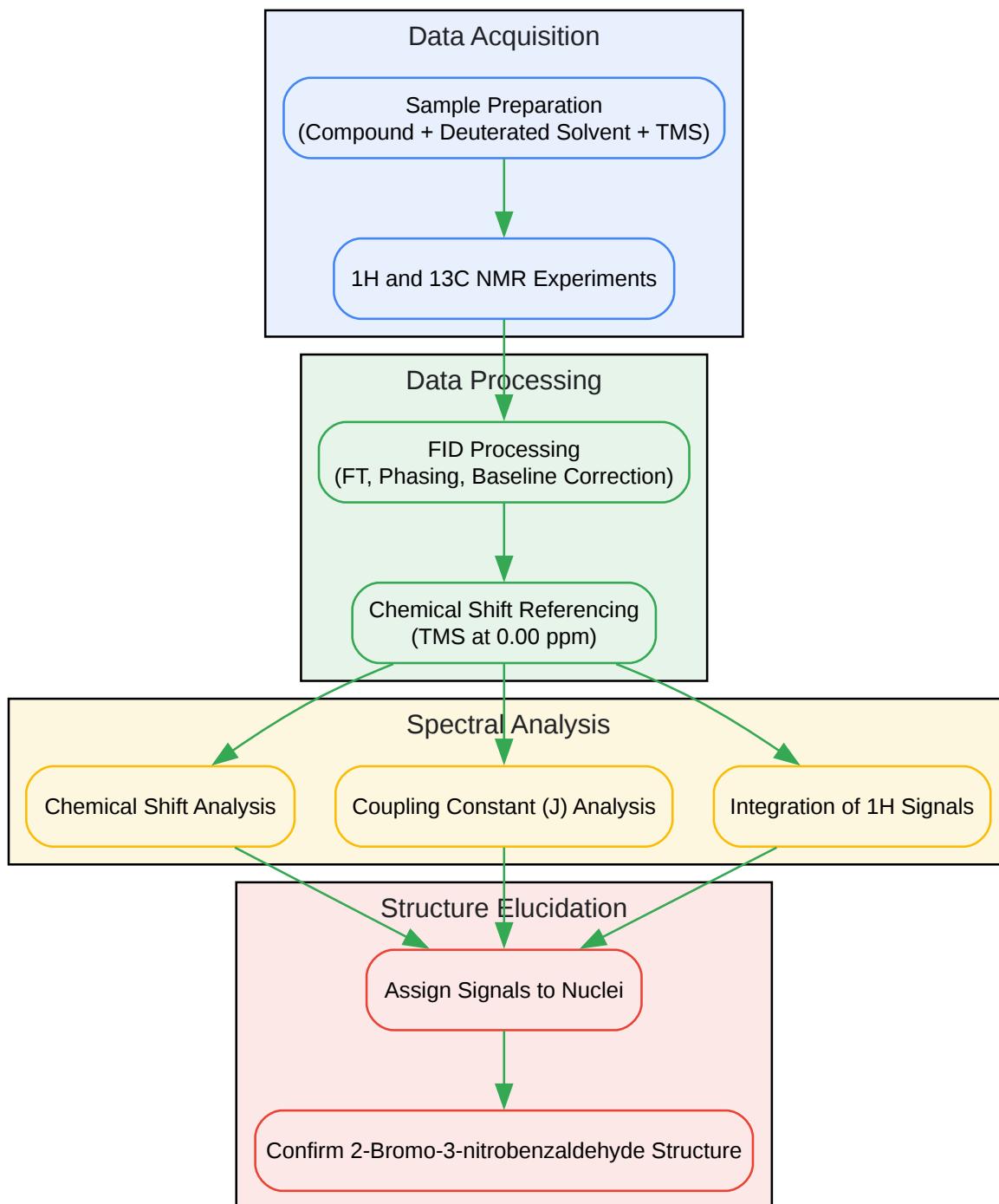
NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp and symmetrical peaks.[\[1\]](#)
- Acquisition Parameters for ¹H NMR:
 - Pulse Angle: A 30° or 45° pulse is typically used for standard ¹H spectra.[\[1\]](#)
 - Acquisition Time: Set the acquisition time to 2-4 seconds.[\[1\]](#)
 - Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.[\[1\]](#)
 - Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Acquisition Parameters for ¹³C NMR:


- Pulse Program: A standard proton-decoupled pulse program is typically used.
- Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
- Number of Scans: A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons corresponding to each resonance.


Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of **2-Bromo-3-nitrobenzaldehyde** and the logical relationships for NMR signal assignment.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **2-Bromo-3-nitrobenzaldehyde** with atom numbering.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural analysis of **2-Bromo-3-nitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Nitrobenzaldehyde(552-89-6) 1H NMR [m.chemicalbook.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectroscopic data for 2-Bromo-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282389#1h-nmr-and-13c-nmr-spectroscopic-data-for-2-bromo-3-nitrobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com